![molecular formula C18H23N3O5S B2771465 ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 868965-14-4](/img/structure/B2771465.png)

ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

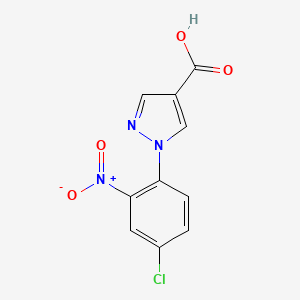

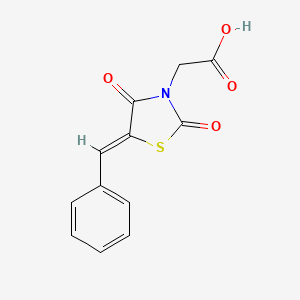

The compound is a derivative of ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)acetate , which is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a thiophene ring, which is a sulfur-containing heterocycle.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring could potentially exist in different conformations, and the thiophene ring could contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and thiophene rings. The piperazine ring is known to participate in various reactions, particularly those involving its nitrogen atoms. The thiophene ring, being aromatic, might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their antimicrobial and antioxidant activities. Compounds exhibited excellent antibacterial and antifungal properties, with remarkable antioxidant potential. This suggests the potential for developing new antimicrobial and antioxidant agents from this compound class (Raghavendra et al., 2016).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block for synthesizing new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line. This underscores the compound's utility in developing novel anticancer agents (Abdel-Motaal et al., 2020).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds with a combined pyrazole and thiophene pharmacophore, exhibiting potent antimicrobial activity. This demonstrates the compound's versatility in contributing to the development of new antimicrobial agents (Mabkhot et al., 2015).

Local Anesthetic and Antiarrhythmic Agents

A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates was synthesized and evaluated for their local anesthetic and antiarrhythmic activity. This research suggests the potential for developing new therapeutic agents in these categories (Al-Obaid et al., 1998).

Anti-Rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes were studied, revealing significant antioxidant, analgesic, and anti-rheumatic effects. This indicates its potential in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used as reagents in the synthesis of amino (thienyl)benzamide derivatives . These derivatives are known to be histone deacetylase inhibitors and have antitumor activity .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the action of histone deacetylases . This inhibition can lead to an increase in the acetylation of histones, thereby affecting gene expression and resulting in antitumor activity .

Biochemical Pathways

The compound likely affects the histone acetylation pathway. Histone acetylation is a crucial process in the regulation of gene expression. By inhibiting histone deacetylases, the compound can increase the acetylation of histones, leading to changes in gene expression . The downstream effects of these changes can include the suppression of tumor growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential antitumor activity. By inhibiting histone deacetylases and affecting gene expression, the compound can potentially suppress the growth of tumors .

Propiedades

IUPAC Name |

ethyl 2-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-3-20-8-9-21(17(24)16(20)23)10-13(22)19-15-14(18(25)26-4-2)11-6-5-7-12(11)27-15/h3-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMIAVASMWTRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2771384.png)

![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)

![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)

![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)